molecular formula C10H20O6S2 B13966413 (Cyclohexane-1,4-diyl)bis(methylene) dimethanesulfonate CAS No. 35541-77-6

(Cyclohexane-1,4-diyl)bis(methylene) dimethanesulfonate

Cat. No.: B13966413
CAS No.: 35541-77-6
M. Wt: 300.4 g/mol
InChI Key: CNTVUGYMAHTWKS-UHFFFAOYSA-N
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Description

1,4-Cyclohexanedimethanol, 1,4-dimethanesulfonate is an organic compound that is a derivative of cyclohexane. It is characterized by the presence of two hydroxymethyl groups attached to the cyclohexane ring and two methanesulfonate groups. This compound is of interest due to its applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexanedimethanol, 1,4-dimethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: The methanesulfonate groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions include cyclohexanedicarboxylic acid from oxidation, cyclohexane derivatives from reduction, and various substituted cyclohexane compounds from substitution reactions .

Mechanism of Action

The mechanism of action of 1,4-cyclohexanedimethanol, 1,4-dimethanesulfonate involves its ability to undergo various chemical reactions due to the presence of hydroxymethyl and methanesulfonate groups. These functional groups allow the compound to participate in polymerization reactions, forming long-chain polymers with desirable properties . The molecular targets and pathways involved include the interaction with catalysts and reagents that facilitate these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Cyclohexanedimethanol, 1,4-dimethanesulfonate is unique due to the presence of both hydroxymethyl and methanesulfonate groups, which provide it with distinct chemical reactivity and versatility in various applications. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it valuable in polymer chemistry and materials science .

Properties

CAS No.

35541-77-6

Molecular Formula

C10H20O6S2

Molecular Weight

300.4 g/mol

IUPAC Name

[4-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate

InChI

InChI=1S/C10H20O6S2/c1-17(11,12)15-7-9-3-5-10(6-4-9)8-16-18(2,13)14/h9-10H,3-8H2,1-2H3

InChI Key

CNTVUGYMAHTWKS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1CCC(CC1)COS(=O)(=O)C

Origin of Product

United States

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